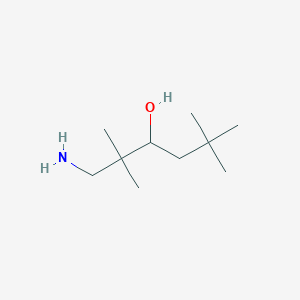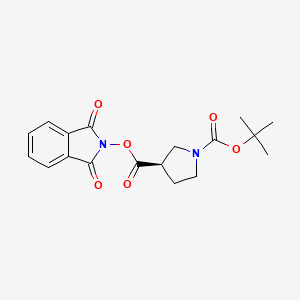
N-(prop-2-yn-1-yl)-4-(1H-1,2,4-triazole-1-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(prop-2-yn-1-yl)-4-(1H-1,2,4-triazole-1-sulfonyl)benzamide is a synthetic organic compound that features a triazole ring, a sulfonyl group, and a benzamide moiety. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)-4-(1H-1,2,4-triazole-1-sulfonyl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.
Sulfonylation: The triazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base.
Coupling with Benzamide: The sulfonylated triazole is coupled with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Alkylation: Finally, the benzamide is alkylated with propargyl bromide to introduce the prop-2-yn-1-yl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-yn-1-yl group.
Reduction: Reduction reactions could target the sulfonyl group or the triazole ring.
Substitution: The benzamide moiety may undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Electrophilic aromatic substitution may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the prop-2-yn-1-yl group could yield an aldehyde or carboxylic acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(prop-2-yn-1-yl)-4-(1H-1,2,4-triazole-1-sulfonyl)benzamide may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with triazole rings are often studied for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(prop-2-yn-1-yl)-4-(1H-1,2,4-triazole-1-sulfonyl)benzamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(prop-2-yn-1-yl)-4-(1H-1,2,3-triazole-1-sulfonyl)benzamide: Similar structure but with a different triazole ring.
N-(prop-2-yn-1-yl)-4-(1H-1,2,4-triazole-1-sulfonyl)aniline: Similar structure but with an aniline moiety instead of benzamide.
Uniqueness
The uniqueness of N-(prop-2-yn-1-yl)-4-(1H-1,2,4-triazole-1-sulfonyl)benzamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.
Propriétés
Formule moléculaire |
C12H10N4O3S |
|---|---|
Poids moléculaire |
290.30 g/mol |
Nom IUPAC |
N-prop-2-ynyl-4-(1,2,4-triazol-1-ylsulfonyl)benzamide |
InChI |
InChI=1S/C12H10N4O3S/c1-2-7-14-12(17)10-3-5-11(6-4-10)20(18,19)16-9-13-8-15-16/h1,3-6,8-9H,7H2,(H,14,17) |
Clé InChI |
ZBNCPAXYEUCPRL-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13474957.png)

![1-Bromo-1-fluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13474974.png)

![1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13474997.png)
![Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13475003.png)
![Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13475008.png)
![Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide](/img/structure/B13475009.png)

![2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride](/img/structure/B13475021.png)



![6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13475029.png)
